N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide is a complex organic compound that features a quinoline moiety
Preparation Methods
The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the quinoline moiety, followed by sulfonylation and subsequent coupling with 4-methoxybenzamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: It has shown promise in biological assays, particularly in inhibiting specific enzymes.
Medicine: Research indicates potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The quinoline moiety plays a crucial role in binding to these targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Compared to other quinoline derivatives, N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide is unique due to its sulfonyl and methoxybenzamide groups, which enhance its biological activity and chemical stability. Similar compounds include:
- N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]butanamide
- N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-2-methylpropanamide .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H22N2O4S/c1-29-20-12-8-18(9-13-20)23(26)24-19-10-14-21(15-11-19)30(27,28)25-16-4-6-17-5-2-3-7-22(17)25/h2-3,5,7-15H,4,6,16H2,1H3,(H,24,26) |
InChI Key |
PRZITKFCEAJPTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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